molecular formula C12H15N B13933098 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline CAS No. 53443-80-4

2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline

Cat. No.: B13933098
CAS No.: 53443-80-4
M. Wt: 173.25 g/mol
InChI Key: PAHXYSOTBWCAOA-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is an organic compound characterized by the presence of an aniline group substituted with a propan-2-yl group and a prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline typically involves the alkylation of aniline with propan-2-yl halides and prop-2-yn-1-yl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aniline ring can be further functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Functionalized aniline derivatives with various substituents.

Scientific Research Applications

2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yl)-N-(prop-2-yn-1-yl)amine: Similar structure but lacks the aromatic ring.

    N-(Prop-2-yn-1-yl)aniline: Similar structure but lacks the propan-2-yl group.

    2-(Propan-2-yl)aniline: Similar structure but lacks the prop-2-yn-1-yl group.

Uniqueness

2-(Propan-2-yl)-N-(prop-2-yn-1-yl)aniline is unique due to the presence of both the propan-2-yl and prop-2-yn-1-yl groups on the aniline ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

53443-80-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-propan-2-yl-N-prop-2-ynylaniline

InChI

InChI=1S/C12H15N/c1-4-9-13-12-8-6-5-7-11(12)10(2)3/h1,5-8,10,13H,9H2,2-3H3

InChI Key

PAHXYSOTBWCAOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NCC#C

Origin of Product

United States

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